4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde
Description
4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde (CAS: 926224-73-9) is a benzaldehyde derivative featuring a methoxy group at the 4-position and a pyridin-3-ylmethoxy substituent at the 3-position. Its molecular formula is C₁₄H₁₃NO₃, with a molecular weight of 243.26 g/mol . This compound is structurally characterized by an aromatic aldehyde core, making it a versatile intermediate in organic synthesis, particularly for preparing Schiff bases and coordination complexes .
Properties
IUPAC Name |
4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-5-4-11(9-16)7-14(13)18-10-12-3-2-6-15-8-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCKCSITOQANNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)OCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with pyridin-3-ylmethanol under specific conditions . The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the specific synthetic route employed .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and pyridin-3-ylmethoxy groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: 4-Methoxy-3-(pyridin-3-ylmethoxy)benzoic acid.
Reduction: 4-Methoxy-3-(pyridin-3-ylmethoxy)benzyl alcohol.
Substitution: Products vary depending on the specific substitution reaction.
Scientific Research Applications
4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary and are subject to ongoing research .
Comparison with Similar Compounds
The following analysis compares 4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde with structurally analogous benzaldehyde derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Structural Features
4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde
- Molecular Formula: C₁₅H₁₃NO₅
- Molecular Weight : 287.26 g/mol
- Key Features : Replaces the pyridine ring with a nitrobenzyl group. The nitro group introduces strong electron-withdrawing effects, influencing reactivity in electrophilic substitutions.
- Crystal Structure: Monoclinic (space group P21/c) with a dihedral angle of 3.98° between benzene rings, suggesting near-planar geometry .
- Applications : Used as a precursor for Schiff bases in coordination chemistry .
4-(Pyridin-3-ylmethoxy)benzaldehyde (3c)
- Molecular Formula: C₁₃H₁₁NO₂
- Molecular Weight : 213.23 g/mol
- Key Features : Similar pyridin-3-ylmethoxy substituent but lacks the 4-methoxy group.
- Physical Properties : Melting point (75–78°C) lower than this compound, likely due to reduced molecular symmetry .
4-Methoxy-3-(trifluoromethyl)benzaldehyde
- Molecular Formula : C₉H₇F₃O₂
- Molecular Weight : 204.15 g/mol
- Key Features : Trifluoromethyl group at the 3-position increases hydrophobicity (logP = 1.34) and thermal stability.
- Applications : Industrial use in pharmaceuticals and agrochemicals due to its electron-deficient aromatic system .
4-Methoxy-3-methylbenzaldehyde
- Molecular Formula : C₉H₁₀O₂
- Molecular Weight : 150.18 g/mol
- Key Features: Methyl substituent instead of pyridin-3-ylmethoxy. Non-hazardous and used in fragrance and polymer research .
Physicochemical Properties
*Estimated based on structural analogs.
Key Differences and Trends
- Electron Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity at the aldehyde, accelerating Schiff base formation compared to electron-donating groups (-OCH₃) .
- Solubility : Higher logP values (e.g., 2.93 for nitro-substituted derivatives) correlate with reduced aqueous solubility, impacting bioavailability .
- Thermal Stability : Trifluoromethyl and nitro substituents enhance thermal stability, making these compounds suitable for high-temperature reactions .
Biological Activity
4-Methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a methoxy group, a benzaldehyde functional group, and a pyridine moiety. This compound has garnered attention for its biological activities, particularly in the context of cancer research and other therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 243.26 g/mol
- Structural Features : The presence of the methoxy and pyridine groups enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The aldehyde functionality allows for potential covalent bonding with nucleophilic sites on proteins, which may inhibit enzymatic activities. This interaction is crucial for its antiproliferative effects against cancer cell lines.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
-
Anticancer Activity :
- Several derivatives synthesized from this compound have been evaluated for their antiproliferative effects on various cancer cell lines. For instance, compounds derived from it demonstrated significant activity with calculated IC values indicating effective inhibition of cell proliferation in breast and colon cancer models .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
Case Study: Antiproliferative Activity
A study conducted on a series of derivatives synthesized from this compound revealed that most target compounds exhibited significant antiproliferative effects across several cancer cell lines. The results indicated that modifications to the compound's structure could enhance its efficacy, leading to IC values as low as 0.5 µM in certain cases .
Pharmacokinetics
The pharmacokinetic profile of compounds related to this compound suggests favorable absorption and distribution characteristics due to their polar nature. This aspect aids in overcoming solubility issues commonly faced by poorly soluble drug entities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
